1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride
Overview
Description
RS 25344 hydrochloride is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) in cells. This compound has shown significant potential in various scientific research fields due to its ability to modulate intracellular signaling pathways .
Mechanism of Action
Target of Action
RS 25344 Hydrochloride is a selective inhibitor of cAMP-phosphodiesterase 4 (PDE 4; PDE IV) . This compound has only weak inhibitory effects on PDE I, II, III .
Mode of Action
RS 25344 Hydrochloride increases intracellular cAMP (cyclic adenosine phosphate) concentration by inhibiting PDE4 activity . The IC50 of RS 25344 Hydrochloride in human lymphocytes is 0.28 nM .
Biochemical Pathways
By inhibiting PDE4, RS 25344 Hydrochloride prevents the breakdown of cAMP, leading to an increase in intracellular cAMP levels . This can result in the activation of protein kinase A, which then phosphorylates specific proteins, leading to changes in cellular function.
Result of Action
RS 25344 Hydrochloride has anti-inflammatory, memory- and cognition-enhancing, and antineoplastic effects . It has been shown to inhibit eosinophil chemotaxis and increase progressive motility of spermatozoa in vitro .
Biochemical Analysis
Biochemical Properties
RS 25344 Hydrochloride interacts with the enzyme PDE4, inhibiting its activity and leading to an increase in intracellular cAMP levels . This interaction is highly selective, with RS 25344 Hydrochloride showing weak inhibitory effects on other phosphodiesterases such as PDE1, PDE2, and PDE3 .
Cellular Effects
The increase in cAMP levels caused by RS 25344 Hydrochloride can have various effects on cellular processes. For instance, it has been shown to inhibit the release of interleukin-5 (IL-5) and tumor necrosis factor-alpha (TNF-α) in isolated human peripheral blood mononuclear cells . These effects suggest that RS 25344 Hydrochloride may influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of RS 25344 Hydrochloride involves its binding to PDE4, inhibiting the enzyme’s activity and preventing the breakdown of cAMP . This leads to an increase in intracellular cAMP levels, which can affect various cellular processes, including gene expression and enzyme activation or inhibition.
Metabolic Pathways
RS 25344 Hydrochloride is involved in the cAMP signaling pathway by inhibiting the activity of PDE4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RS 25344 hydrochloride involves multiple steps, starting with the formation of the core pyrido[2,3-d]pyrimidine structure. The key steps include:
Formation of the pyrido[2,3-d]pyrimidine core: This is typically achieved through a cyclization reaction involving appropriate precursors.
Introduction of the nitrophenyl group: This step involves a nitration reaction to introduce the nitro group onto the phenyl ring.
Attachment of the pyridinylmethyl group: This is achieved through a substitution reaction, where the pyridinylmethyl group is introduced onto the core structure.
Industrial Production Methods: Industrial production of RS 25344 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and solvent choice are carefully controlled to achieve consistent results .
Types of Reactions:
Oxidation: RS 25344 hydrochloride can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in RS 25344 hydrochloride can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidized derivatives: Products with additional oxygen-containing functional groups.
Reduced derivatives: Compounds with amino groups replacing the nitro groups.
Substituted derivatives: Molecules with different substituents on the pyridinylmethyl group
Scientific Research Applications
RS 25344 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the role of PDE4 in various chemical processes.
Biology: Employed in research on intracellular signaling pathways, particularly those involving cAMP.
Medicine: Investigated for its potential therapeutic effects in conditions such as inflammation, memory enhancement, and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PDE4 .
Comparison with Similar Compounds
RS 25344 hydrochloride is unique due to its high selectivity for PDE4 over other phosphodiesterase isoforms. Similar compounds include:
Rolipram: Another PDE4 inhibitor with similar effects but different chemical structure.
Roflumilast: A PDE4 inhibitor used clinically for the treatment of chronic obstructive pulmonary disease (COPD).
Cilomilast: A PDE4 inhibitor investigated for its potential in treating inflammatory diseases.
RS 25344 hydrochloride stands out due to its potent inhibitory activity and selectivity, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O4.ClH/c25-18-16-5-2-8-21-17(16)23(14-3-1-4-15(11-14)24(27)28)19(26)22(18)12-13-6-9-20-10-7-13;/h1-11H,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSFKXDQMBPYQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=NC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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